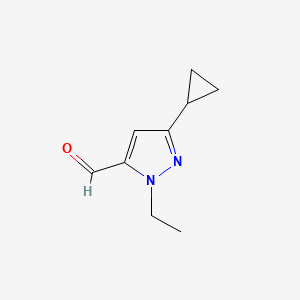![molecular formula C20H23N3O4 B2771040 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 484049-26-5](/img/structure/B2771040.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a complex organic compound. It contains a quinoxaline group, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group indicates that it has aromatic properties, and the acetamide group suggests that it may have amide-like reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, an acetamide group, and a dimethoxyphenyl group . These groups would likely confer distinct chemical properties to the compound, such as aromaticity (from the phenyl and quinoxaline groups) and potential for hydrogen bonding (from the amide group).Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in typical amide reactions, such as hydrolysis. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the presence of methoxy groups could direct these reactions to specific positions on the ring .Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the compound’s structure. For example, the presence of polar groups like the amide could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Oprea1_139753 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique chemical structure contributes to its activity against specific cancer pathways. Further studies are needed to explore its mechanism of action and potential clinical applications .
Chemosensitization
In combination with existing chemotherapy drugs, Oprea1_139753 acts as a chemosensitizer. By enhancing the sensitivity of cancer cells to chemotherapy, it may improve treatment outcomes. Its ability to modulate drug resistance mechanisms makes it an exciting candidate for overcoming treatment challenges .
Radioisotope Production for Medical Imaging
Fast proton-induced fission of uranium-238 (238U) using Oprea1_139753 as a target material can lead to the production of radioisotopes. These isotopes find applications in medical imaging, diagnostics, and therapy. The fission process generates specific isotopes (e.g., Mo, I, Xe) that have clinical relevance. Researchers have compared the results with existing experimental data from literature and explored the feasibility of using Oprea1_139753 for isotope production .
Nuclear Physics Research
Oprea1_139753 plays a role in nuclear physics studies. Researchers have evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission during fast proton-induced fission of 238U. Theoretical models (including Brosa model and Talys) have been employed to describe the fission process. Insights gained from these studies contribute to our understanding of nuclear reactions and the behavior of excited residual nuclei .
Optical Potential and Fission Barrier Parameters
Theoretical investigations have allowed researchers to extract parameters related to the optical potential, fission barrier height, and width. These parameters influence the fission process and provide valuable information for nuclear physics models. Oprea1_139753’s role in this context sheds light on fundamental nuclear properties .
Deformation Studies
Comparisons between theoretical results and experimental data have revealed insights into the type of nucleus deformation associated with Oprea1_139753-induced fission. Understanding the shape and structure of excited nuclei contributes to our knowledge of nuclear structure and behavior .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-21-19(24)12-16-20(25)23-15-6-4-3-5-14(15)22-16/h3-8,11,16,22H,9-10,12H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICLZWSWWGUJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)

![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)







![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)